molecular formula C19H26ClNO2 B6319731 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 1158191-85-5

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride

Cat. No.: B6319731
CAS No.: 1158191-85-5
M. Wt: 335.9 g/mol
InChI Key: HIXLEVJACRCZIV-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride is a chemical compound with the molecular formula C19H26ClNO2. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and an amine group attached to a phenyl ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride typically involves several steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting 4-hydroxy-3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Amine Group: The benzyloxy compound is then reacted with 2-methylpropylamine under suitable conditions to introduce the amine group.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups.

    Reduction: Reduction reactions can target the amine group, potentially converting it to an amide or other derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenyl ring.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include secondary or tertiary amines.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for organic synthesis.

Biology

In biological research, this compound may be used to study the effects of amine-containing compounds on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicine, compounds similar to this compound may have potential therapeutic applications. Research may focus on its effects on neurotransmitter systems or its potential as a drug candidate.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure allows for a range of applications in different industrial processes.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the benzyloxy and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Benzyloxy)-3-methoxyphenyl]methylamine hydrochloride: Lacks the 2-methylpropyl group, which may affect its solubility and biological activity.

    [4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine: Without the hydrochloride form, it may have different solubility and stability properties.

Uniqueness

The presence of both the benzyloxy and methoxy groups, along with the 2-methylpropylamine moiety, makes {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-15(2)12-20-13-17-9-10-18(19(11-17)21-3)22-14-16-7-5-4-6-8-16;/h4-11,15,20H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLEVJACRCZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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